molecular formula C10H15F3N2O4S2 B12745172 Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, (R)-, mono(trifluoroacetate) CAS No. 147529-83-7

Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, (R)-, mono(trifluoroacetate)

Cat. No.: B12745172
CAS No.: 147529-83-7
M. Wt: 348.4 g/mol
InChI Key: UCBPUJBUXMTHPZ-FJXQXJEOSA-N
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Description

Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) typically involves the reaction of thiazolidine-4-carboxylic acid with acetylcysteamine in the presence of trifluoroacetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-carboxylic acid: A precursor in the synthesis of Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate).

    Acetylcysteamine: Another precursor used in the synthesis.

    Sulfoxides and sulfones: Products of oxidation reactions involving similar compounds.

Uniqueness

Ethanethioic acid, S-(2-((4-thiazolidinylcarbonyl)amino)ethyl) ester, ®-, mono(trifluoroacetate) is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activities.

Properties

CAS No.

147529-83-7

Molecular Formula

C10H15F3N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

S-[2-[[(4R)-1,3-thiazolidine-4-carbonyl]amino]ethyl] ethanethioate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H14N2O2S2.C2HF3O2/c1-6(11)14-3-2-9-8(12)7-4-13-5-10-7;3-2(4,5)1(6)7/h7,10H,2-5H2,1H3,(H,9,12);(H,6,7)/t7-;/m0./s1

InChI Key

UCBPUJBUXMTHPZ-FJXQXJEOSA-N

Isomeric SMILES

CC(=O)SCCNC(=O)[C@@H]1CSCN1.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)SCCNC(=O)C1CSCN1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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